molecular formula C22H24N2O3 B5503148 1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol

1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol

Cat. No. B5503148
M. Wt: 364.4 g/mol
InChI Key: IPJZOPDWHPMHAS-UHFFFAOYSA-N
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Description

The study of complex organic compounds, such as "1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol," involves understanding their synthesis, molecular structure, and chemical properties. These compounds are of interest due to their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step chemical reactions. Kumar et al. (2004) described the synthesis of a potential imaging agent for CB(1) receptors using PET, showcasing a methodology that might be relevant for synthesizing compounds with similar structural motifs (Kumar et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds can be determined using techniques like X-ray crystallography. Gayathri et al. (2009) analyzed the crystal structure of a compound, highlighting the piperidine-4-one rings adopting a distorted twist-boat conformation, which could provide insights into the structural analysis of related compounds (Gayathri et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of compounds are influenced by their functional groups and molecular structure. Research by Yang et al. (2009) on the synthesis and anti-leukemia activity of certain piperidinium hydrochlorides provides an example of how the structure-activity relationship is explored in chemistry (Yang et al., 2009).

Physical Properties Analysis

The physical properties of chemical compounds, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. The study of crystal structures and Hirshfeld surface analysis, as reported by Kumara et al. (2017), offers valuable data on the intermolecular interactions that influence the physical properties of compounds (Kumara et al., 2017).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other substances, stability, and degradation pathways, is essential for the practical application of chemical compounds. Studies like that of Karthik et al. (2021), which explored the thermal and structural properties of a novel compound, contribute to our knowledge of chemical behavior and stability (Karthik et al., 2021).

Scientific Research Applications

Cancer Research and Treatment

Research has shown that compounds similar to 1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol exhibit potential in cancer treatment. For instance, a study designed and synthesized novel compounds, including a potent, highly selective, and orally efficacious c-Met/ALK dual inhibitor. This inhibitor demonstrated a pharmacodynamics effect by inhibiting c-Met phosphorylation in vivo and significant tumor growth inhibitions in human gastric carcinoma xenograft models (Li et al., 2013).

Neuroprotection and CNS Receptor Binding

Research into the neuroprotective properties of related compounds revealed that some derivatives are potent and selective antagonists at N-methyl-D-aspartate (NMDA) receptors. This makes them potentially useful for neuroprotection, potentially lacking the side effects of nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

Antimicrobial and Antitumor Activities

A study synthesized new compounds, including 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides, which showed excellent free radical scavenging effects, cytotoxic, and antimicrobial activities. These findings suggest the potential of these compounds in the development of potent anti-tumor and anti-microbial agents (Paulrasu et al., 2014).

Drug Development for Cognitive Disorders

In the field of cognitive disorders, a study identified 1-[(2-bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502) as a clinical candidate. This compound, a 5-hydroxytryptamine-6 receptor (5-HT6R) antagonist, has shown promising results for potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Cellular Mechanisms and Methuosis Induction

The study of similar compounds led to the discovery of methuosis, a novel caspase-independent form of cell death. This discovery is significant for understanding cellular mechanisms and developing drugs to trigger methuosis in cancers resistant to conventional forms of cell death (Robinson et al., 2012).

properties

IUPAC Name

(4-hydroxy-4-phenylpiperidin-1-yl)-(5-methoxy-1-methylindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-23-19-9-8-18(27-2)14-16(19)15-20(23)21(25)24-12-10-22(26,11-13-24)17-6-4-3-5-7-17/h3-9,14-15,26H,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJZOPDWHPMHAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N3CCC(CC3)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(5-methoxy-1-methyl-1H-indol-2-yl)carbonyl]-4-phenyl-4-piperidinol

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